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Compound of Interest

Compound Name: Diphenylthioxostannane

Cat. No.: B1346933

Spectroscopic Profile of
Diphenylthioxostannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
diphenylthioxostannane (C12H10SSn). While a complete set of experimentally-derived
spectra for diphenylthioxostannane is not readily available in the reviewed literature, this
document compiles expected spectroscopic data based on the analysis of analogous organotin
and organosulfur compounds. Detailed experimental protocols for the analysis of air-sensitive
compounds are also provided, alongside visualizations of the analytical workflow and the
interplay of different spectroscopic techniques.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of
diphenylthioxostannane.

Table 1: Expected NMR Spectroscopic Data for
Diphenylthioxostannane
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Expected Chemical Expected
Nucleus ) o Notes
Shift () [ppm] Multiplicity

The aromatic protons
of the phenyl groups
are expected to
appear in this region.
IH NMR 7.20-7.80 Multiplet The exact chemical
shifts and coupling
patterns will depend
on the solvent and the
specific electronic

environment.

The phenyl carbons
will resonate in this
range. The ipso-
carbon (the carbon
13C NMR 128.0 - 140.0 Multiple signals directly attached to
the tin atom) is
expected at the
downfield end of this

range.

The chemical shift is
characteristic of a
tetracoordinated tin

) atom bonded to sulfur

19S50 NMR +80 to +120 Singlet

and carbon. The exact
value is highly
dependent on the

solvent.[1]

Table 2: Expected Infrared (IR) Spectroscopy Data for
Diphenylthioxostannane
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Wavenumber (cm~?)

Vibration Mode

Expected Intensity

3050 - 3100 C-H stretch (aromatic) Medium

1580 - 1600 C=C stretch (aromatic ring) Medium to Strong
1430 - 1480 C=C stretch (aromatic ring) Medium to Strong
~1090 In-plane C-H bend (aromatic) Medium

~730 and ~695 Out—of—planelz C-H bend Strong

(monosubstituted benzene)

450 - 550 Sn-C stretch Medium to Strong
350 - 450 Sn=S stretch Medium

Table 3: Expected Mass Spectrometry (MS)
- ion ‘or Dinl lthi

m/z Proposed Fragment Notes
Molecular ion (M*). The
306 [C12H10SSN]* isotopic pattern of tin (multiple
isotopes) will be characteristic.
Loss of sulfur from the
274 [C12H10SN]* .
molecular ion.
229 [CeHsSSN]* Loss of a phenyl radical.
Loss of a phenyl and a sulfur
197 [CeHsSn]* )
radical.
Biphenyl radical cation from
154 [C12H10]* the coupling of two phenyl
groups.
120 [SnS]* Tin sulfide cation.
77 [CeHs]* Phenyl cation.
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Experimental Protocols

Given the air-sensitive nature of many organotin compounds, the following protocols are
recommended for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation (under inert atmosphere):

o In a glovebox or using a Schlenk line, accurately weigh 5-10 mg of
diphenylthioxostannane into an NMR tube.

o Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls, CeDs, or DMSO-
de) that has been previously degassed and dried over molecular sieves.

o Seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon) using a J. Young's

tap or by flame sealing.
o Data Acquisition:
o Acquire *H NMR spectra using a standard pulse program.
o Acquire 13C{*H} NMR spectra with proton decoupling.

o For 119Sn NMR, use a broadband probe tuned to the 11°Sn frequency. A reference
standard, such as tetramethyltin (SnMeas), should be used (can be external).

Infrared (IR) Spectroscopy

o Sample Preparation (under inert atmosphere):

o KBr Pellet: In a glovebox, thoroughly grind a small amount of diphenylthioxostannane
with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press.

o Nujol Mull: In a glovebox, grind a small amount of the sample to a fine powder. Add a drop
of Nujol (mineral oil) and continue to grind to a smooth paste. Spread the mull between

two KBr or Csl plates.
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o Data Acquisition:
o Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o Collect a background spectrum of the KBr pellet or Nujol on the salt plates before running

the sample spectrum.

o The spectral range should typically be 4000-400 cm~1.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of diphenylthioxostannane in a suitable volatile solvent (e.qg.,

toluene or dichloromethane).
o Data Acquisition:

o Introduce the sample into the mass spectrometer. For a volatile and thermally stable
compound, direct insertion probe with electron ionization (El) is a common method.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

o The ionization energy for El is typically 70 eV.

Visualizations
Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural Elucidation Pathway
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Caption: Interplay of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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